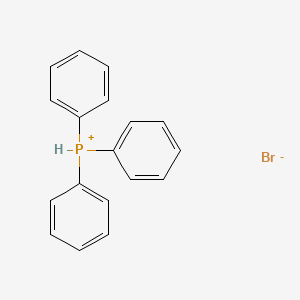

Triphenylphosphonium bromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H16BrP |

|---|---|

Molekulargewicht |

343.2 g/mol |

IUPAC-Name |

triphenylphosphanium;bromide |

InChI |

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |

InChI-Schlüssel |

CMSYDJVRTHCWFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylphosphonium Bromide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of triphenylphosphonium bromide, a versatile reagent widely employed in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is the hydrobromide salt of triphenylphosphine (B44618). It is a white, crystalline solid at room temperature and is a key precursor in the formation of phosphonium (B103445) ylides for reactions such as the Wittig olefination.[1][2]

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆BrP | [3] |

| Molecular Weight | 343.20 g/mol | [3] |

| Appearance | White to light beige crystalline powder and/or chunks | [1] |

| Melting Point | 196-199 °C (decomposes) | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water.[1] Soluble in polar organic solvents.[2] | [1][2] |

| Density | Data not readily available | |

| pKa | Data not readily available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits multiplets in the aromatic region corresponding to the phenyl protons and a broad singlet for the P-H proton.

-

δ 7.53-7.67 ppm (m, 15H, ArH) : These signals correspond to the protons on the three phenyl groups attached to the phosphorus atom. The multiplet pattern arises from the complex spin-spin coupling between the aromatic protons and with the phosphorus atom.

-

δ 10.60 ppm (br s, 1H, PH) : This broad singlet is characteristic of the acidic proton attached to the phosphorus atom.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic carbons, with coupling to the phosphorus atom.

-

δ 128.77 ppm (d, J = 11.4 Hz, Ar)

-

δ 131.48 ppm (d, J = 9.6 Hz, Ar)

-

δ 132.05 ppm (d, J = 1.9 Hz, Ar)

-

δ 132.70 ppm (d, J = 102 Hz, Ar) [4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. Key peaks include those for the P-Ph bond, C-H stretching of the aromatic rings, and the P-H bond.

Chemical Properties and Reactivity

This compound is a stable compound under standard conditions but is sensitive to moisture and air.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon heating include carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[5]

The primary chemical utility of this compound lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction . This reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide (the Wittig reagent) with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols

Synthesis of this compound

Method 1: From Triphenylphosphine and Hydrobromic Acid

This protocol describes the synthesis of this compound from triphenylphosphine and aqueous hydrobromic acid.[4][6]

Materials:

-

Triphenylphosphine (Ph₃P)

-

48% aqueous hydrobromic acid (HBr)

-

Dioxane

-

Diethyl ether

Procedure:

-

To a stirred mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room temperature, add 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) dropwise over 1 minute.[4]

-

Warm the reaction mixture to 70 °C and continue stirring for 12 hours.[4]

-

After 12 hours, evaporate the solvent in vacuo.[4]

-

Wash the resulting residue with diethyl ether.[4]

-

Dry the precipitate in vacuo for 12 hours at 40 °C to yield this compound as a white solid.[4]

Method 2: Using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide for the synthesis.[7]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Toluene

-

Hydrogen bromide (HBr) gas

-

Diethyl ether

Procedure:

-

Prepare a solution of triphenylphosphine (26.23 g, 0.10 mole) in 100 mL of toluene.

-

Cool the solution to 0-5 °C.

-

Perfuse the solution with HBr gas for 20 minutes.[7]

-

Add 250 mL of diethyl ether to the mixture and stir for 20 minutes.[7]

-

Filter the mixture to collect the white solid.

-

Slurry the solid cake in 500 mL of diethyl ether, filter again, and air-dry to obtain this compound.[7]

The Wittig Reaction: An Exemplary Protocol

This protocol outlines a general procedure for the Wittig reaction using a phosphonium salt derived from this compound to synthesize an alkene.

Materials:

-

This compound (or a derivative)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Aldehyde or ketone

-

Apparatus for inert atmosphere reaction

Procedure:

-

Ylide Formation:

-

Suspend the this compound salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a strong base to deprotonate the phosphonium salt, forming the brightly colored phosphonium ylide.

-

-

Reaction with Carbonyl:

-

To the ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

-

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

The Wittig Reaction Mechanism

Caption: The mechanism of the Wittig reaction.

References

- 1. This compound [chembk.com]

- 2. Methylthis compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H16BrP | CID 80811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triphenylphosphine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 5. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]

- 6. Anhydrous Gaseous Hydrogen Bromide , Hive Methods Discourse [chemistry.mdma.ch]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mechanism of Action of Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphonium (TPP) bromide is a lipophilic cation that has emerged as a key tool in drug delivery and therapy, primarily due to its ability to selectively target mitochondria. This technical guide elucidates the core mechanism of action of TPP and its conjugates, detailing its role in inducing cellular apoptosis, modulating critical signaling pathways, and the generation of reactive oxygen species (ROS). This document provides a comprehensive overview of the experimental protocols used to characterize these mechanisms, presents quantitative data on the efficacy of TPP-conjugated compounds, and visualizes the intricate signaling cascades involved.

Core Mechanism of Action: Mitochondrial Targeting

The primary mechanism of action of triphenylphosphonium bromide and its derivatives revolves around their ability to accumulate within mitochondria. This targeting is a direct consequence of the large negative mitochondrial membrane potential (ΔΨm), typically ranging from -150 mV to -180 mV. The positively charged TPP cation is drawn across the mitochondrial inner membrane, leading to its accumulation at concentrations 100- to 1000-fold higher than in the cytoplasm. This targeted accumulation is the foundation for the therapeutic and diagnostic applications of TPP-conjugated molecules.

Once concentrated in the mitochondria, TPP-based compounds can exert a range of effects, including:

-

Disruption of Mitochondrial Function: The accumulation of lipophilic cations can interfere with the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis and a dissipation of the mitochondrial membrane potential.

-

Induction of Apoptosis: By disrupting mitochondrial integrity, TPP conjugates can trigger the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.

-

Generation of Reactive Oxygen Species (ROS): Interference with the electron transport chain can lead to an increase in the production of ROS, such as superoxide (B77818) anions. Elevated ROS levels can cause oxidative damage to cellular components and further promote apoptosis.

-

Modulation of Cellular Signaling: TPP-mediated mitochondrial stress can influence key cellular signaling pathways, such as the pro-survival PI3K/Akt pathway, further tipping the cellular balance towards apoptosis.

Data Presentation: Efficacy of TPP-Conjugated Anticancer Agents

The conjugation of anticancer drugs to the TPP moiety has been shown to significantly enhance their cytotoxic efficacy, particularly in cancer cells which often exhibit a higher mitochondrial membrane potential compared to normal cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several TPP-conjugated drugs compared to their unconjugated counterparts.

| Compound | Cell Line | Unconjugated Drug IC50 (µM) | TPP-Conjugated Drug IC50 (µM) | Reference |

| Resveratrol | 4T1 (Murine Breast Cancer) | 21.07 ± 3.7 | 16.22 ± 1.85 | [1] |

| MDA-MB-231 (Human Breast Cancer) | 29.97 ± 1.25 | 11.82 ± 1.46 | [1] | |

| Lonidamine | A549 (Human Lung Adenocarcinoma) | 208 | 0.69 | [2] |

| Atovaquone | (Antitumor activity) | 18.8 | 0.22 | [2] |

| Honokiol | (Metastatic mouse tumors) | 27 | 0.26 | [2] |

Signaling Pathways

The accumulation of TPP-conjugated compounds within the mitochondria triggers a cascade of signaling events that ultimately lead to cell death. The two primary pathways affected are the intrinsic apoptosis pathway and the PI3K/Akt survival pathway.

Intrinsic Apoptosis Pathway

TPP-mediated mitochondrial stress leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This process is regulated by the Bcl-2 family of proteins. TPP-conjugates have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting apoptosis.[3][4]

Caption: TPP-conjugate induced intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. TPP-conjugated compounds can inhibit this pathway by inducing mitochondrial stress, which leads to decreased phosphorylation and activation of Akt.[5] This inhibition can then lead to the activation of pro-apoptotic proteins like Bim.

Caption: TPP-conjugate modulation of the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its conjugates.

Synthesis of Alkyl-Triphenylphosphonium Bromide

This protocol describes a general method for the synthesis of simple alkyl-TPP compounds, which can be adapted for the conjugation of various bioactive molecules.

Materials:

-

α,ω-dibromoalkane (e.g., 1,10-dibromodecane)

-

Diethyl ether

Procedure:

-

Dissolve triphenylphosphine in toluene.

-

Add an excess of the α,ω-dibromoalkane to the solution.

-

Reflux the mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to room temperature. The product, an alkyl-triphenylphosphonium bromide salt, will often precipitate out of the solution.

-

If precipitation does not occur, reduce the volume of toluene under vacuum to induce precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

TPP-conjugated compound and unconjugated control

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the TPP-conjugated compound and the unconjugated control in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate for an additional 4 hours or overnight at 37°C to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This method provides a quantitative measurement of ΔΨm in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

TPP-selective electrode and reference electrode

-

Potentiometer

-

TPP chloride (TPPC) standard solution

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP

-

Uncoupler (e.g., CCCP or FCCP)

Procedure:

-

Calibrate the TPP-selective electrode by adding known amounts of TPPC to the respiration buffer and recording the voltage change.

-

Add isolated mitochondria to the respiration buffer in the electrode chamber.

-

Add respiratory substrates to energize the mitochondria.

-

Record the change in TPP concentration in the buffer as it is taken up by the mitochondria.

-

Add ADP to stimulate ATP synthesis and observe any changes in ΔΨm.

-

Add an uncoupler to dissipate the membrane potential and release the accumulated TPP, returning the signal to baseline.

-

Calculate the ΔΨm using the Nernst equation, based on the change in TPP concentration.

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Cells of interest

-

Glass-bottom imaging dishes or 96-well black-walled imaging plates

-

Culture medium

-

TMRM stock solution (in DMSO)

-

Hoechst 33342 (optional, for nuclear staining)

-

Uncoupler (e.g., FCCP)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in the imaging dish or plate and allow them to adhere.

-

Prepare a working solution of TMRM in culture medium (e.g., 25-100 nM).

-

Treat cells with the TPP-conjugated compound or control for the desired time.

-

Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C.

-

Wash the cells with pre-warmed medium to remove excess dye.

-

Acquire fluorescence images using a microscope or measure the fluorescence intensity using a microplate reader (excitation/emission ~548/575 nm).

-

For a baseline reading, add an uncoupler (e.g., FCCP) to completely depolarize the mitochondria and measure the remaining fluorescence.

-

The change in TMRM fluorescence intensity, corrected for the baseline, is proportional to the change in ΔΨm.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.

Materials:

-

Cells of interest

-

24-well or 96-well plates

-

Culture medium

-

DCFH-DA stock solution (in DMSO)

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Seed cells in the appropriate plate and allow them to adhere.

-

Treat the cells with the TPP-conjugated compound or control for the desired time.

-

Prepare a DCFH-DA working solution (e.g., 10-25 µM) in serum-free medium.

-

Wash the cells with PBS and then incubate them with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm), or visualize the cells with a fluorescence microscope. For flow cytometry, harvest the cells and analyze the fluorescence in the appropriate channel.

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Conclusion

The triphenylphosphonium cation has proven to be a robust and reliable tool for the targeted delivery of a wide array of molecules to mitochondria. Its mechanism of action, driven by the mitochondrial membrane potential, allows for significant accumulation at the desired subcellular location. This targeted approach holds immense promise for the development of novel therapeutics for a range of diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to harness the power of mitochondrial targeting in their drug discovery and development efforts.

References

- 1. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium–Resveratrol Conjugate on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPP-related mitochondrial targeting copper (II) complex induces p53-dependent apoptosis in hepatoma cells through ROS-mediated activation of Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Reagent: Early Studies and Discovery of Triphenylphosphonium Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphonium bromide, a quaternary phosphonium (B103445) salt, is a foundational reagent in organic synthesis, primarily recognized as a precursor to phosphonium ylides for the Wittig reaction. Its discovery and the subsequent exploration of its reactivity revolutionized the construction of carbon-carbon double bonds, providing a powerful and versatile tool for the assembly of complex molecules. This technical guide delves into the seminal early studies that led to the discovery and characterization of this compound and related phosphonium salts, offering a historical and technical perspective for researchers in the chemical and pharmaceutical sciences. We will explore the pioneering work of August Michaelis in the late 19th century and the groundbreaking development of the Wittig reaction by Georg Wittig in the mid-20th century, presenting the original experimental methodologies and quantitative data from their seminal publications.

Early Investigations by August Michaelis and the Dawn of Phosphonium Salt Chemistry

The story of this compound begins with the broader exploration of organophosphorus chemistry. In the late 19th century, the German chemist August Michaelis dedicated significant research to understanding the chemistry of phosphorus compounds. His work laid the groundwork for the synthesis of a variety of phosphonium salts. While not focused on this compound as we know its application today, his investigations into the reactions of triphenylphosphine (B44618) were crucial.

In 1885, Michaelis, along with H. von Soden, published a comprehensive study on triphenylphosphine in Justus Liebigs Annalen der Chemie. This work described the synthesis and reactivity of triphenylphosphine and its derivatives, including its reaction with various reagents. Although the primary focus of this early work was not the synthesis of simple alkyltriphenylphosphonium halides, it established the fundamental reactivity of the phosphorus center in triphenylphosphine, which is its nucleophilic character.

Georg Wittig and the Advent of the Wittig Reaction

The pivotal moment for this compound came in 1954 when Georg Wittig and his student Ulrich Schöllkopf published their first communication on "triphenylphosphine methylenes as olefin-forming reagents" in Chemische Berichte.[1][2] This paper, and a subsequent one by Wittig and Werner Haag in 1955, detailed the synthesis of phosphonium salts and their deprotonation to form ylides, which then reacted with carbonyl compounds to yield alkenes and triphenylphosphine oxide.[1] This discovery, which became known as the Wittig reaction, earned Georg Wittig the Nobel Prize in Chemistry in 1979.

The synthesis of the necessary phosphonium salts was a critical first step in this process. Wittig and his coworkers prepared a range of alkyltriphenylphosphonium halides, including methyl-, ethyl-, and benzyltriphenylphosphonium (B107652) bromide, through the reaction of triphenylphosphine with the corresponding alkyl halides.

Quantitative Data from Early Studies

The following tables summarize the quantitative data for the synthesis of key triphenylphosphonium bromides as reported in the early literature.

| Compound | Reactants | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Methyltriphenylphosphonium (B96628) Bromide | Triphenylphosphine, Methyl Bromide | Benzene (B151609) | Nearly Quantitative | 232-233 | Wittig & Schöllkopf, 1954 |

| Ethylthis compound | Triphenylphosphine, Ethyl Bromide | Benzene | High | 203-205 | Wittig & Haag, 1955 |

| n-Propylthis compound | Triphenylphosphine, n-Propyl Bromide | Benzene | High | 235-237 | Wittig & Haag, 1955 |

| n-Butylthis compound | Triphenylphosphine, n-Butyl Bromide | Benzene | High | 233-235 | Wittig & Haag, 1955 |

Experimental Protocols from Seminal Publications

The following are detailed experimental protocols adapted from the original publications of Wittig and his coworkers.

Synthesis of Methylthis compound (Wittig & Schöllkopf, 1954)

Reactants:

-

Triphenylphosphine

-

Methyl Bromide

-

Benzene (solvent)

Procedure:

-

A solution of triphenylphosphine in benzene was prepared in a sealed tube.

-

An excess of methyl bromide was introduced into the tube.

-

The sealed tube was allowed to stand at room temperature for 24 hours.

-

The precipitated white solid, methylthis compound, was collected by filtration.

-

The product was washed with benzene and dried.

Characterization:

-

The melting point was determined to be 232-233 °C.

-

The yield was reported as nearly quantitative.

Synthesis of Ethylthis compound (Wittig & Haag, 1955)

Reactants:

-

Triphenylphosphine

-

Ethyl Bromide

-

Benzene (solvent)

Procedure:

-

Triphenylphosphine was dissolved in benzene.

-

Ethyl bromide was added to the solution.

-

The mixture was heated under reflux for several hours.

-

Upon cooling, ethylthis compound precipitated as a white solid.

-

The solid was isolated by filtration, washed with benzene, and dried.

Characterization:

-

The melting point was recorded as 203-205 °C.

Logical Relationships and Experimental Workflows

The discovery and development of this compound and its application in the Wittig reaction can be visualized as a logical progression of scientific inquiry.

The experimental workflow for the synthesis and utilization of this compound in the Wittig reaction, as established by Wittig, is a two-step process.

Conclusion

The journey from the foundational studies of organophosphorus compounds by August Michaelis to the revolutionary development of the Wittig reaction by Georg Wittig highlights a remarkable progression in synthetic organic chemistry. The discovery and synthesis of this compound were pivotal to this advancement, providing a stable and accessible precursor to the powerful ylide reagents. The experimental protocols and quantitative data from these early studies, though seemingly simple by modern standards, laid the essential groundwork for one of the most important transformations in the chemist's toolbox. This historical and technical overview serves to remind researchers of the rich history behind the reagents they use daily and to provide a solid foundation for further innovation in the field.

References

Spectroscopic Profile of Triphenylphosphonium Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylphosphonium bromide (C₁₈H₁₆BrP), a compound of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.60 | broad singlet | 1H | P-H |

| 7.60-7.67 | multiplet | 9H | meta- & para-ArH |

| 7.53-7.59 | multiplet | 6H | ortho-ArH |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Splitting (J_CP, Hz) | Assignment |

| 132.70 | d, J = 102 | ipso-ArC |

| 132.05 | d, J = 1.9 | para-ArC |

| 131.48 | d, J = 9.6 | meta-ArC |

| 128.77 | d, J = 11.4 | ortho-ArC |

Solvent: DMSO-d₆, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3066, 3001 | Medium | C-H stretching (aromatic) |

| 1581 | Medium | C=C stretching (aromatic ring) |

| 1475, 1435 | Strong | C=C stretching (aromatic ring) |

| 1178 | Strong | C-H in-plane bending |

| 1079, 981 | Strong | P-C stretching |

| 916, 852 | Medium | C-H out-of-plane bending |

| 742, 692 | Strong | C-H out-of-plane bending |

Note: The IR spectrum of this compound is largely dominated by the absorptions of the triphenylphosphine (B44618) moiety.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion of the triphenylphosphonium cation, [ (C₆H₅)₃PH ]⁺, at m/z 263. The fragmentation pattern would likely involve the loss of phenyl groups. Due to the ionic nature of the compound, soft ionization techniques may be required to observe the molecular ion. The bromide ion is not typically observed in positive-ion mode mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and gently agitate to dissolve the sample completely.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation delay and a greater number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the molecular ion and expected fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of triphenylphosphonium bromide, a compound of significant interest in organic synthesis and medicinal chemistry. By understanding its three-dimensional arrangement, researchers can gain insights into its reactivity, stability, and potential interactions in various chemical and biological systems. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement of the triphenylphosphonium cation and the bromide anion in the solid state. The key quantitative data from this analysis are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| Unit Cell Dimensions | |

| a | 10.951 Å[1] |

| b | 12.269 Å[1] |

| c | 11.754 Å[1] |

| Unit Cell Angles | |

| α | 90°[1] |

| β | 90°[1] |

| γ | 90°[1] |

| Z Value | 4[1] |

| Molecular Formula | C₁₈H₁₆BrP[1] |

| Molecular Weight | 343.2 g/mol [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of triphenylphosphine (B44618) with hydrogen bromide. A typical experimental procedure is as follows:

-

Reaction Setup: A solution of triphenylphosphine (0.10 mole) in 100 ml of toluene (B28343) is prepared in a flask and cooled to 0-5°C.[2]

-

Addition of Hydrogen Bromide: Hydrogen bromide gas is bubbled through the cooled solution for approximately 20 minutes.[2]

-

Precipitation: Following the reaction, 250 ml of ethyl ether is added to the mixture, which is then stirred for 20 minutes to induce the precipitation of the product.[2]

-

Isolation and Purification: The resulting white solid is collected by filtration. To ensure purity, the solid is slurried in 500 ml of ether, filtered again, and then air-dried.[2] The final product is a white crystalline powder.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following key steps, which are standard in small-molecule crystallography:[3][4][5]

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents can be screened to find the optimal conditions for crystal formation.

-

Crystal Mounting: A suitable single crystal, typically with dimensions greater than 0.1 mm, is selected and mounted on a goniometer head.[3][4]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[3][4] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined to obtain the final, accurate crystal structure.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its crystal structure.

References

An In-depth Technical Guide on the Solubility of Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylphosphonium bromide in various solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a combination of qualitative solubility information, quantitative data for a closely related derivative, and a detailed experimental protocol for determining solubility.

Solubility Data

Qualitative Solubility of this compound and its Derivatives:

Several sources indicate the general solubility of this compound and similar phosphonium (B103445) salts in a range of common laboratory solvents. The compound is generally described as being soluble in polar solvents and insoluble in non-polar solvents.

-

Soluble in: Water, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[1][2][3]

-

Slightly soluble in: Dimethyl Sulfoxide (DMSO).[1]

-

Insoluble in: Diethyl ether, Petroleum ether, Toluene, Hexane.[4][5]

Quantitative Solubility of a this compound Derivative:

While specific quantitative data for the parent this compound is scarce, data for (4-Carboxybutyl-d4)triphenylphosphonium (bromide), a deuterated derivative, provides valuable insight into its solubility profile in several organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Dimethylformamide (DMF) | Room Temp. | ~0.5 | ~0.011 | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~0.5 | ~0.011 | [6][7] |

| Ethanol | Room Temp. | ~0.1 | ~0.0022 | [6][7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Room Temp. | ~1.0 | ~0.022 | [7] |

Note: The molecular weight of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) is 447.34 g/mol . The solubility was converted from mg/mL to g/100mL and molarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline organic salt like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid phase, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the extracted sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method.

-

HPLC: A reversed-phase HPLC method with a UV detector is often suitable for aromatic compounds like this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationship in the Wittig Reaction:

This compound is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes or ketones.

Caption: The role of this compound in the Wittig reaction.

References

- 1. chembk.com [chembk.com]

- 2. (1-Hexyl)this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methylthis compound - Wikipedia [en.wikipedia.org]

- 4. (4-Carboxybutyl)this compound | 17814-85-6 [chemicalbook.com]

- 5. 17814-85-6 CAS MSDS ((4-Carboxybutyl)this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

Theoretical Insights into Triphenylphosphonium Bromide: A Technical Guide for Researchers

An in-depth exploration of the computational and experimental landscape of triphenylphosphonium bromide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, theoretical underpinnings, and its pivotal role in mitochondrial-targeted therapies.

This technical guide delves into the core theoretical studies of this compound (TPPB), a compound of significant interest in medicinal chemistry and materials science. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships, this document serves as a vital resource for professionals engaged in advanced research and development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid. Its fundamental properties have been characterized through various experimental and computational methods, providing a solid foundation for its application in diverse scientific fields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆BrP | --INVALID-LINK-- |

| Molecular Weight | 343.2 g/mol | --INVALID-LINK-- |

| Melting Point | 203-205 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetonitrile); slightly soluble in water. | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder. | --INVALID-LINK-- |

The crystal structure of this compound has been elucidated through X-ray crystallography, revealing key details about its solid-state conformation.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | --INVALID-LINK-- |

| Space Group | Pnma | --INVALID-LINK-- |

| a | 10.951(5) Å | --INVALID-LINK-- |

| b | 12.269(3) Å | --INVALID-LINK-- |

| c | 11.754(4) Å | --INVALID-LINK-- |

| Z | 4 | --INVALID-LINK-- |

Theoretical Studies: A Glimpse into the Electronic Landscape

While comprehensive theoretical studies specifically focused on this compound are somewhat limited in publicly accessible literature, extensive computational work on the triphenylphosphonium (TPP) cation and its derivatives provides valuable insights into its electronic structure and reactivity. Density Functional Theory (DFT) calculations are instrumental in understanding these properties.

Molecular Geometry and Electronic Properties

DFT calculations are employed to determine the optimized geometry of the triphenylphosphonium cation, which typically exhibits a tetrahedral arrangement around the central phosphorus atom with the phenyl rings adopting a propeller-like conformation. Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Theoretical vibrational frequencies, calculated using DFT, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. This comparison is crucial for a detailed understanding of the molecule's vibrational modes.

Synthesis and Experimental Protocols

The synthesis of this compound is well-established and can be achieved through several methods. A common laboratory-scale procedure involves the reaction of triphenylphosphine (B44618) with hydrogen bromide.

Synthesis of this compound

Protocol:

-

Dissolve 26.23 g (0.10 mole) of triphenylphosphine in 100 ml of toluene (B28343) in a flask and cool the solution to 0-5 °C.[1]

-

Perfuse the solution with hydrogen bromide gas for 20 minutes.[1]

-

Add 250 ml of ethyl ether to the mixture and stir for an additional 20 minutes.[1]

-

Filter the resulting white solid, slurry it in 500 ml of ether, filter again, and air-dry to obtain this compound.[1]

This method typically yields a high purity product with a melting point of 203-205 °C (with decomposition).[1]

Characterization Techniques

Standard analytical techniques are employed to characterize the synthesized this compound and to compare with theoretical predictions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure. Theoretical NMR chemical shifts can be calculated using DFT and compared with experimental spectra.

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the solid-state structure, providing precise bond lengths and angles.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.

Role in Drug Development: Mitochondrial Targeting

The triphenylphosphonium cation is a cornerstone of mitochondrial-targeted drug delivery. Its lipophilic nature and delocalized positive charge enable it to readily cross biological membranes and accumulate within the mitochondria, driven by the large negative mitochondrial membrane potential.

Mechanism of Mitochondrial Accumulation

The accumulation of TPP-conjugated molecules within mitochondria is a multi-step process.

This targeted delivery enhances the efficacy of therapeutic agents against diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders, by concentrating the drug at its site of action and minimizing off-target effects.

Impact on Signaling Pathways

By delivering bioactive molecules to the mitochondria, TPP-conjugates can modulate various cellular signaling pathways. A key pathway affected is the intrinsic apoptosis pathway.

Conclusion

This compound serves as a fundamental building block in the development of advanced therapeutic and diagnostic agents. While a wealth of experimental data exists for this compound and its derivatives, dedicated theoretical studies on the bromide salt itself are an area ripe for further exploration. A deeper computational understanding of its electronic structure and reactivity will undoubtedly accelerate the rational design of next-generation mitochondrial-targeted therapies. This guide provides a comprehensive starting point for researchers, consolidating current knowledge and highlighting avenues for future investigation.

References

A Comprehensive Technical Guide to Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triphenylphosphonium bromide, a versatile organophosphorus compound with significant applications in organic synthesis and potential relevance to drug development. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the Wittig reaction and as a phase transfer catalyst.

Core Chemical Identity

CAS Number: 6399-81-1[1]

Molecular Formula: C18H16BrP[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 343.2 g/mol | [1] |

| Appearance | White to light beige crystalline powder and/or chunks | Thermo Fisher Scientific |

| Melting Point | 196 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents. Insoluble in nonpolar organic solvents. | [2] |

| IUPAC Name | triphenylphosphane;hydrobromide | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of triphenylphosphine (B44618) with hydrogen bromide. Below is a detailed experimental protocol for its preparation in a laboratory setting.

Experimental Protocol: Synthesis from Triphenylphosphine and Hydrogen Bromide

Objective: To synthesize this compound from triphenylphosphine.

Materials:

-

Triphenylphosphine (0.10 mole, 26.23 g)

-

Toluene (B28343) (100 ml)

-

Hydrogen bromide (HBr) gas

-

Ethyl ether (250 ml, and an additional 500 ml for washing)

-

Acetonitrile (100 ml)

-

o-hydroxybenzyl alcohol (0.096 mole, 11.9 g) - for subsequent reaction if desired

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Gas inlet tube

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve 26.23 g (0.10 mole) of triphenylphosphine in 100 ml of toluene in a reaction flask at 0-5 °C.[3]

-

Perfuse the solution with hydrogen bromide (HBr) gas for 20 minutes.[3]

-

Add 250 ml of ethyl ether to the mixture and stir for an additional 20 minutes.[3]

-

Filter the resulting white solid precipitate.[3]

-

Slurry the solid cake in 500 ml of ether, filter again, and air-dry to obtain this compound.[3]

-

The expected yield is approximately 33.2 g (97%), with a melting point of 203-205 °C (with decomposition).[3]

Safety Precautions:

-

Work in a well-ventilated fume hood, especially when handling hydrogen bromide gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is irritating to the eyes, respiratory system, and skin.[2]

Applications in Organic Synthesis

This compound is a valuable reagent in organic chemistry, primarily utilized as a precursor for Wittig reagents and as a phase transfer catalyst.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound is a common precursor to the phosphonium (B103445) ylides (Wittig reagents) that are central to this transformation.

The overall process involves two key stages:

-

Formation of the Phosphonium Ylide: The triphenylphosphonium salt is deprotonated by a strong base to form the corresponding phosphonium ylide.

-

Reaction with a Carbonyl Compound: The ylide reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[4]

Below is a diagram illustrating the general workflow for the preparation of a Wittig reagent from an alkyl halide and its subsequent reaction with a carbonyl compound.

Caption: Workflow for Wittig Reagent Formation and Reaction.

The mechanism of the Wittig reaction itself proceeds through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.

Caption: Simplified Mechanism of the Wittig Reaction.

Phase Transfer Catalysis

Triphenylphosphonium salts can function as phase transfer catalysts (PTCs).[5][6] In this role, they facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. This is particularly useful for reactions between water-soluble and water-insoluble reactants.

The lipophilic triphenylphosphonium cation pairs with an anion from the aqueous phase, and this ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.

Caption: Role of Triphenylphosphonium Salts in Phase Transfer Catalysis.

Relevance in Drug Development

The synthetic utility of this compound and its derivatives makes it relevant to drug development. The Wittig reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5] For instance, it has been employed in the synthesis of pitavastatin, a cholesterol-lowering drug.[7]

Furthermore, the triphenylphosphonium cation is lipophilic and can facilitate the transport of molecules across biological membranes, including the mitochondrial membrane. This property is exploited in the design of mitochondria-targeted drugs and probes. For example, [18F]-labeled aryltriphenylphosphonium salts have been used as imaging agents for monitoring mitochondrial diseases.[8]

Conclusion

This compound is a cornerstone reagent in organic synthesis with a well-established role in the construction of carbon-carbon double bonds via the Wittig reaction. Its application as a phase transfer catalyst further broadens its utility. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its potential in the synthesis of novel therapeutics and diagnostic agents.

References

- 1. This compound | C18H16BrP | CID 80811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. adpharmachem.com [adpharmachem.com]

- 6. nbinno.com [nbinno.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of the synthetic methodologies for preparing triphenylphosphonium bromide and its derivatives. Triphenylphosphonium salts are crucial reagents in organic synthesis, most notably as precursors to Wittig reagents for olefination reactions, and are increasingly utilized in medicinal chemistry for their role as mitochondrial targeting agents. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core synthetic pathways and workflows.

Core Synthetic Methodologies

The primary and most established method for synthesizing alkyltriphenylphosphonium bromides is the quaternization of triphenylphosphine (B44618) through an SN2 reaction with an appropriate alkyl halide.[1] However, variations and alternative methods have been developed to accommodate a wider range of substrates, including aryl and vinyl halides, and to improve reaction efficiency and functional group tolerance.

Synthesis from Alkyl Halides

The reaction of triphenylphosphine with a primary or secondary alkyl bromide is a straightforward and widely used method for preparing the corresponding phosphonium (B103445) salt.[2] The reaction is typically performed by heating the reactants in a suitable solvent.

Metal-Free Synthesis from Aryl Bromides

A notable advancement is the development of a metal-free synthesis of aryltriphenylphosphonium bromides from aryl bromides.[3][4] This method involves the reaction of triphenylphosphine with an aryl bromide in refluxing phenol (B47542), offering good yields and tolerance for various functional groups.[3][4]

Synthesis from Alcohols

Triphenylphosphonium salts can also be synthesized directly from alcohols. One approach involves the use of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in 1,4-dioxane.[5] This method provides two complementary protocols: a one-pot reaction for acid-sensitive substrates and a sequential addition process for benzyl (B1604629) alcohols with electron-neutral or withdrawing groups.[5]

Synthesis of Vinylthis compound

The synthesis of vinylthis compound, a key reagent for the preparation of various heterocyclic and carbocyclic systems, can be achieved from β-bromophenetole and triphenylphosphine in phenol.[6][7]

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various reported synthetic procedures for this compound and its derivatives.

Table 1: Synthesis of Alkyl- and Benzyltriphenylphosphonium (B107652) Bromides

| Alkyl/Benzyl Halide | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) | Reference |

| Benzyl bromide | THF | 60 | 30 min | 97 | 296 | [8] |

| 4-Cyanobenzyl bromide | THF | 60 | 30 min | 94 | 328 | [8] |

| 3-Fluorobenzyl bromide | THF | 60 | 30 min | 98 | 315 | [8] |

| 3-Iodobenzyl bromide | THF | 60 | 30 min | 87 | 291 | [8] |

| 3-Methoxybenzyl bromide | THF | 60 | 30 min | 88 | 262 | [9] |

| Dibromomethane | Methanol | Reflux | 24 h | 90 (on converted PPh₃) | - | [10] |

Table 2: Metal-Free Synthesis of Aryltriphenylphosphonium Bromides

| Aryl Bromide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobiphenyl | Phenol | 182 (Reflux) | 5 | 92 | [4] |

| 2-Bromonaphthalene | Phenol | 182 (Reflux) | 5 | 90 | [4] |

| 9-Bromophenanthrene | Phenol | 182 (Reflux) | 20 | 83 | [4] |

| 1-Bromo-4-methylbenzene | Phenol | 182 (Reflux) | 20 | 82 | [3][4] |

| 4-Bromophenol | Phenol | 182 (Reflux) | 20 | 26 | [3][4] |

| 3-Bromophenol | Phenol | 182 (Reflux) | 20 | 95 | [3][4] |

Table 3: Synthesis of Other Triphenylphosphonium Bromides

| Starting Material | Product | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) | Reference |

| Triphenylphosphine, HBr gas | This compound | Toluene, Ether | 0-5 | 20 min (perfusion), 20 min (stirring) | 97 | 203-205 (decomp.) | [11] |

| β-Bromophenetole | Vinylthis compound | Phenol | 90 ± 3 | 48 h | 66-86 | 186-190 | [6][7] |

Experimental Protocols

Protocol 1: General Synthesis of Benzyltriphenylphosphonium Bromides via Microwave Irradiation[8]

-

A mixture of triphenylphosphine (40 mmol) and the corresponding benzyl bromide (20 mmol) in THF (20 mL) is placed in a carbon-coated quartz ampoule.

-

The ampoule is heated under microwave irradiation at 60 °C with 800 Watt power and 1 bar pressure for 30 minutes.

-

After cooling, the ampoule is opened in a fume hood, and the resulting precipitate is filtered.

-

Recrystallization from a suitable solvent such as dichloromethane (B109758) yields the pure benzylthis compound.

Protocol 2: Metal-Free Synthesis of Aryltriphenylphosphonium Bromides[4]

-

To a round-bottom flask, add the aryl bromide (1 mmol), triphenylphosphine (1-2 mmol), and phenol (0.5-1.5 mL).

-

The reaction mixture is refluxed under a nitrogen atmosphere, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and purified by passing through a short column or by preparative TLC to isolate the arylthis compound.

Protocol 3: Synthesis of Vinylthis compound[6][7]

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, place reagent grade phenol (1 lb), β-bromophenetole (0.50 mole), and triphenylphosphine (0.50 mole).

-

The mixture is stirred and heated to 90 ± 3 °C and maintained at this temperature for 48 hours.

-

After cooling to room temperature, the solution is slowly added to vigorously stirred anhydrous ether.

-

The precipitated solid is collected by suction filtration and washed with anhydrous ether.

-

The crude product is then refluxed in ethyl acetate (B1210297) for 24 hours, cooled, and the solvent is decanted or filtered. This washing procedure is repeated until the product reaches the desired melting point.

-

The final product is washed with ethyl acetate and anhydrous ether and dried.

Visualizing the Synthesis and Application

Synthetic Pathways to Triphenylphosphonium Bromides

The following diagram illustrates the primary synthetic routes to different classes of triphenylphosphonium bromides.

Caption: Overview of synthetic routes to triphenylphosphonium bromides.

Experimental Workflow: Microwave-Assisted Synthesis

This diagram outlines the typical workflow for the microwave-assisted synthesis of benzyltriphenylphosphonium bromides.

Caption: Step-by-step workflow for microwave-assisted synthesis.

From Phosphonium Salt to Alkene: The Wittig Reaction Pathway

This diagram illustrates the formation of a triphenylphosphonium salt and its subsequent conversion to a phosphorus ylide, which is the key intermediate in the Wittig reaction for alkene synthesis.

Caption: Formation of a phosphonium salt and its use in the Wittig reaction.

Applications in Drug Development

Triphenylphosphonium (TPP) cations have emerged as valuable tools in drug development due to their ability to target mitochondria.[12] The lipophilic nature and delocalized positive charge of the TPP moiety facilitate its accumulation within the mitochondria, which have a highly negative membrane potential.[12] This targeting strategy is being explored for the delivery of various therapeutic agents, including antioxidants and anticancer drugs, directly to the site of action within the cell, potentially increasing efficacy and reducing off-target side effects.[12][13] Several novel triphenylphosphonium salts have demonstrated broad-spectrum anti-proliferative activity in cancer cell lines and have shown efficacy in in vivo tumor models.[12][14] Bis(triphenylphosphonium) salts have also been investigated for their potent antibacterial properties, including activity against multidrug-resistant strains.[15] The synthesis of diverse TPP derivatives remains a key area of research for developing new targeted therapies.[13]

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Production Method of Vinyl this compound - Chempedia - LookChem [lookchem.com]

- 8. biomedres.us [biomedres.us]

- 9. biomedres.us [biomedres.us]

- 10. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesized Bis-Triphenyl Phosphonium-Based Nano Vesicles Have Potent and Selective Antibacterial Effects on Several Clinically Relevant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing Triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. The focus of this guide is the utilization of triphenylphosphonium bromide salts as precursors to the essential phosphonium (B103445) ylides (Wittig reagents).

Introduction

Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for the synthesis of alkenes from aldehydes and ketones.[1][2] The reaction's significance lies in its reliability and the high degree of control it offers over the position of the newly formed double bond, a feature not always achievable with traditional elimination reactions.[3] The overall transformation involves the reaction of a phosphorus ylide with a carbonyl compound, yielding an alkene and the thermodynamically stable triphenylphosphine (B44618) oxide, which drives the reaction forward.[4]

Triphenylphosphonium bromides are common and stable precursors for the generation of the reactive phosphonium ylides. These salts are typically prepared via the SN2 reaction of triphenylphosphine with an appropriate alkyl halide.[2][5][6] The subsequent deprotonation of the phosphonium salt with a strong base generates the nucleophilic ylide, which then reacts with an aldehyde or ketone.[1][2][7]

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a well-established mechanism:

-

Ylide Formation: A strong base abstracts a proton from the carbon adjacent to the phosphorus atom of the this compound salt to form the phosphonium ylide.[7]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[8]

-

Oxaphosphetane Intermediate: This initial attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2][9]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate collapses, yielding the final alkene product and triphenylphosphine oxide.[4][10]

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by several factors, including the stability of the ylide, the nature of the base and solvent, and the reaction temperature.[11] Unstabilized ylides (derived from simple alkyl halides) generally favor the formation of Z-alkenes, particularly under lithium-salt-free conditions, while stabilized ylides (containing electron-withdrawing groups) tend to produce E-alkenes.[7][12]

Experimental Data Summary

The following table summarizes typical reaction parameters for the Wittig reaction using various triphenylphosphonium bromides.

| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Ref. |

| Methyltriphenylphosphonium (B96628) bromide | Cyclohexanone | n-BuLi | Ether | Reflux | Overnight | 35-40 | N/A | [13] |

| Methylthis compound | Ketone Substrate | n-BuLi | Toluene/THF | 0 | 0.5 | - | - | [7] |

| Methylthis compound | 6-Morpholinonicotinaldehyde | n-BuLi | THF | 0 to RT | 1-2 (ylide), then reaction | - | - | [3] |

| Ethylthis compound | 2-Phenylbutanal | n-BuLi | THF | 0 to RT | 1 (ylide), 4-6 (reaction) | - | Mixture | [12] |

| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane (B109758) | RT | 0.5 | - | - | [8] |

| (4-Nitrobenzyl)this compound | Benzaldehyde | KOH | - | RT | 0.33 (ylide), 0.33 (reaction) | - | - | [14] |

| tert-Butoxycarbonylmethylenetriphenylphosphorane | Aldehyde Substrate | - | DCM | 0 | 2 | 84 | 94:6 (E:Z) | [7] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Terminal Alkene using Methylthis compound

This protocol describes a general method for the conversion of an aldehyde or ketone to a terminal alkene.

Materials:

-

Methylthis compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or Ketone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Dichloromethane or Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two- or three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methylthis compound (1.1 - 1.2 equivalents) in anhydrous THF.[3][12]

-

Slowly add n-butyllithium (1.05 - 1.1 equivalents) dropwise to the stirred suspension. A color change to yellow, orange, or deep red is typically observed, indicating the formation of the ylide.[3][12]

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.[3]

-

-

Wittig Reaction:

-

In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.[3][12]

-

Cool the ylide solution back to 0 °C and slowly add the aldehyde/ketone solution via a dropping funnel or syringe.[3][12]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[12]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3][12]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (typically 3 times).[3][12]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3][12]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[3]

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica (B1680970) gel. Alternatively, triphenylphosphine oxide can sometimes be precipitated by dissolving the crude residue in a minimal amount of dichloromethane and adding a larger volume of a non-polar solvent like hexanes.[3]

-

Protocol 2: Wittig Reaction using Potassium tert-Butoxide as the Base

This protocol provides an alternative procedure using a solid alkoxide base.

Materials:

-

Alkylthis compound

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Potassium tert-butoxide

-

Aldehyde or Ketone

-

Ice-water

-

Pentane (B18724) or other suitable extraction solvent

-

Brine

-

Anhydrous drying agent

Procedure:

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkylthis compound (1.1 equivalents) and anhydrous THF or DMSO.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. The mixture will typically develop a deep color.[12]

-

Stir the mixture for 30 minutes to 1 hour at room temperature to ensure complete ylide formation.[12]

-

-

Wittig Reaction:

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, or until completion as monitored by TLC.[12]

-

-

Work-up and Purification:

-

Pour the reaction mixture into a flask containing ice and water.[12]

-

Extract the aqueous mixture with pentane or another suitable organic solvent (typically 3-4 times).[12]

-

Combine the organic extracts and wash with water and then brine.[12]

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization.

-

Visualizing the Workflow

The following diagrams illustrate the key relationships and workflow of the Wittig reaction.

Caption: Mechanism of the Wittig Reaction.

Caption: Experimental workflow for the Wittig reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. benchchem.com [benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Practical Guidance for Obtaining Optimum cis-Selectivities in Wittig Reactions with Triphenylphosphonio-alkanides | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Application Notes and Protocols: Triphenylphosphonium Bromide as a Phase-Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. Triphenylphosphonium bromide and its derivatives are a class of quaternary phosphonium (B103445) salts that have demonstrated significant utility as phase-transfer catalysts. Their lipophilic phosphonium cation can form an ion pair with an anionic reactant from the aqueous or solid phase, transporting it into the organic phase where the reaction with an organic substrate can proceed efficiently.